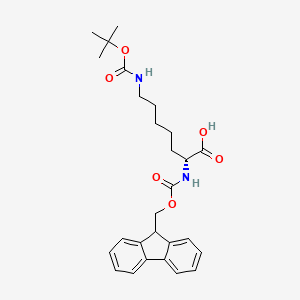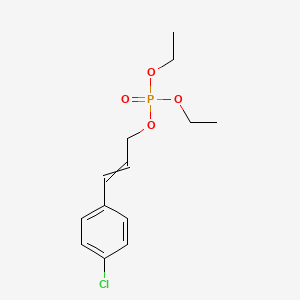
3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is an organic compound that features a chlorophenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a diethyl phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate typically involves the reaction of 3-(4-chlorophenyl)prop-2-en-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-(4-Chlorophenyl)prop-2-en-1-ol+Diethyl phosphorochloridate→3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while substitution reactions can produce various chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including pesticides and plasticizers.
Wirkmechanismus
The mechanism by which 3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)prop-2-en-1-yl methyl phosphate
- 3-(4-Chlorophenyl)prop-2-en-1-yl ethyl phosphate
- 3-(4-Chlorophenyl)prop-2-en-1-yl butyl phosphate
Uniqueness
3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
682339-15-7 |
|---|---|
Molekularformel |
C13H18ClO4P |
Molekulargewicht |
304.70 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)prop-2-enyl diethyl phosphate |
InChI |
InChI=1S/C13H18ClO4P/c1-3-16-19(15,17-4-2)18-11-5-6-12-7-9-13(14)10-8-12/h5-10H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
GYTQMGNGPVOMSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCC=CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)
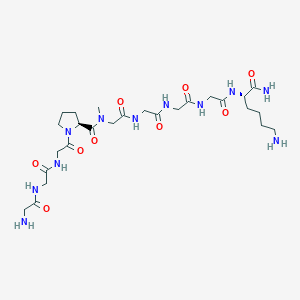
![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)
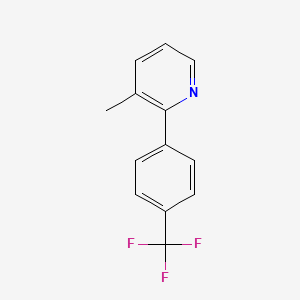
![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)
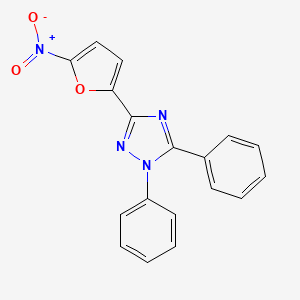
![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)

![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
